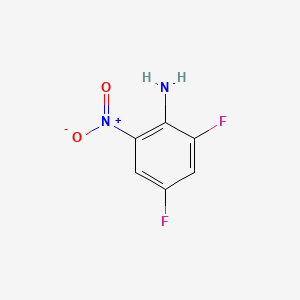

2-Amino-3-(1H-indol-3-yl)propanamide

Übersicht

Beschreibung

The compound "2-Amino-3-(1H-indol-3-yl)propanamide" is a derivative of the indole class of compounds, which are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The indole moiety is a common scaffold in many biologically active compounds, and modifications on this structure can lead to substances with various pharmacological activities.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which showed significant biological activities such as antiarrhythmic and hypotensive effects . Although this does not directly describe the synthesis of "2-Amino-3-(1H-indol-3-yl)propanamide," it provides insight into the synthetic strategies that could be employed for similar indole-based compounds.

Molecular Structure Analysis

The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct with acetic acid and water, has been determined . This structure features an indole ring that is essentially planar and forms part of the amino acid backbone. The crystal is stabilized by hydrogen bonds, which are crucial for the molecular conformation and could be indicative of the behavior of "2-Amino-3-(1H-indol-3-yl)propanamide" in a solid state.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are often used to further modify the structure and introduce new functional groups. The literature describes a sequential [1 + 4]- and [2 + 3]-annulation process using prop-2-ynylsulfonium salts with sulfonyl-protected o-amino aromatic aldimines to access hexahydropyrrolo[3,2-b]indoles . This showcases the reactivity of indole-containing compounds in multicomponent reactions, which could be relevant for the modification of "2-Amino-3-(1H-indol-3-yl)propanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-3-(1H-indol-3-yl)propanamide" can be inferred from related compounds. The crystallographic data of the (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adduct provides insights into the molecular geometry, which can influence the compound's solubility, stability, and reactivity . The presence of amino groups suggests that the compound would likely exhibit basic properties and could form salts with acids. The indole ring could also contribute to the compound's ability to engage in π-π interactions, which might affect its binding to biological targets.

Wissenschaftliche Forschungsanwendungen

Malaria Treatment

- Scientific Field : Medicinal Chemistry

- Application Summary : “2-Amino-3-(1H-indol-3-yl)propanamide” derivatives have been identified as inhibitors of Falcipain-2 (FP-2), a cysteine protease essential for the erythrocytic life cycle of the malaria parasite, Plasmodium falciparum .

- Methods and Procedures : A series of novel small molecule FP-2 inhibitors were designed and synthesized based on regional optimizations of a lead compound .

- Results : Four compounds showed moderate FP-2 inhibition activity, with IC50 values of 10.0-39.4 μM .

Anti-Inflammatory and Analgesic Activities

- Scientific Field : Pharmacology

- Application Summary : Certain derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown anti-inflammatory and analgesic activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The compounds showed anti-inflammatory and analgesic activities along with an ulcerogenic index of 0.82 and 0.89, compared with indomethacin and celecoxib .

Antimycobacterial Activity

- Scientific Field : Microbiology

- Application Summary : Derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have been tested for their in vitro antimycobacterial activity .

- Methods and Procedures : The compounds were tested against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains using isoniazid and rifampicin as standards .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Antiviral Activity

- Scientific Field : Virology

- Application Summary : Certain derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown antiviral activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The compounds showed inhibitory activity against influenza A with IC50 values and high selectivity index value to CoxB3 virus .

Anticancer Activity

- Scientific Field : Oncology

- Application Summary : Some derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown anticancer activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Antioxidant Activity

- Scientific Field : Biochemistry

- Application Summary : Certain derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown antioxidant activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Antidiabetic Activity

- Scientific Field : Endocrinology

- Application Summary : Certain derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown antidiabetic activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Anticholinesterase Activities

- Scientific Field : Neurology

- Application Summary : Some derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown anticholinesterase activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Anti-HIV Activity

- Scientific Field : Virology

- Application Summary : Certain derivatives of “2-Amino-3-(1H-indol-3-yl)propanamide” have shown anti-HIV activities .

- Methods and Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKPBDKNIXMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

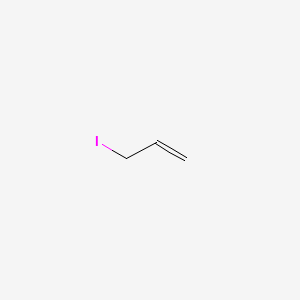

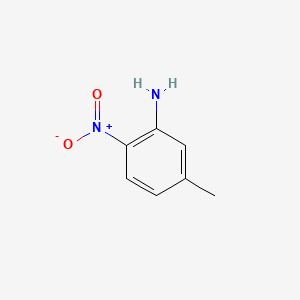

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874200 | |

| Record name | TRYPTOPHAN AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Amino-3-(1H-indol-3-yl)propanamide | |

CAS RN |

6720-02-1, 20696-57-5 | |

| Record name | Tryptophanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006720021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.